N,N-dimethyl-4-[4-(3-nitrobenzenecarbothioyl)piperazine-1-carbothioyl]aniline
Description
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(3-nitrobenzenecarbothioyl)piperazin-1-yl]methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S2/c1-21(2)17-8-6-15(7-9-17)19(27)22-10-12-23(13-11-22)20(28)16-4-3-5-18(14-16)24(25)26/h3-9,14H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGRWXPWFAXWCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[4-(3-nitrobenzenecarbothioyl)piperazine-1-carbothioyl]aniline typically involves multi-step organic reactions. One common method includes the reaction of N,N-dimethylaniline with 3-nitrobenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with piperazine and carbon disulfide under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Piperazine Ring Functionalization
The piperazine ring serves as a primary reactive site due to its two secondary amine groups. Common reactions include:
Acylation
Reaction with acyl halides (e.g., acetyl chloride) under basic conditions yields N-acylated derivatives. For example:
This reaction typically proceeds at 0–25°C with >75% yield .
Alkylation
Alkyl halides (e.g., methyl iodide) selectively alkylate the piperazine amines in polar aprotic solvents (DMF, DMSO):
Steric hindrance from the dimethylaniline group directs substitution to the less hindered piperazine nitrogen .
Nitro Group Reduction
The 3-nitrobenzenecarbothioyl group undergoes catalytic hydrogenation or chemical reduction:
| Reduction Method | Conditions | Product | Yield |
|---|---|---|---|
| H₂/Pd-C | EtOH, 25°C, 12 h | 3-Aminobenzenecarbothioyl derivative | 82% |
| NaBH₄/CuCl₂ | THF/H₂O, reflux | Nitroso intermediate | 68% |
The resulting amine can participate in diazotization or form Schiff bases .
Thioamide Reactivity
The carbothioyl (-C(S)NH-) groups exhibit nucleophilic and metal-coordinating properties:
Thiol-Disulfide Exchange
Reaction with alkanethiols (e.g., ethanethiol) in the presence of oxidants (I₂) produces disulfide-linked analogs:
This pathway is favored in non-polar solvents (toluene).
Metal Coordination
The thioamide sulfur atoms act as soft Lewis bases, forming stable complexes with transition metals (e.g., Cd²⁺, Cu²⁺) :
Crystallographic studies reveal tetrahedral or octahedral geometries depending on the metal .
Electrophilic Aromatic Substitution
The dimethylaniline moiety directs electrophiles (e.g., NO₂⁺, Br⁺) to the para position relative to the dimethylamino group:
| Electrophile | Reagent | Product | Regioselectivity |
|---|---|---|---|
| Bromine | Br₂/FeBr₃ | 4-Bromo-N,N-dimethylaniline derivative | >90% para |
| Nitronium ion | HNO₃/H₂SO₄ | Dinitro derivative | 75% para |
Oxidative Transformations
The dimethylamino group undergoes N-oxidation under mild oxidative conditions:
This reaction is catalyzed by flavin-containing monooxygenases in biological systems but proceeds non-enzymatically with peracids .
Stability and Side Reactions
-
Thermal Decomposition : Above 150°C, the carbothioyl groups decompose, releasing H₂S and forming cyanamide derivatives.
-
Photoreactivity : UV irradiation (λ = 254 nm) induces homolytic cleavage of the C–S bond, generating thiyl radicals detectable via ESR.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs to N,N-dimethyl-4-[4-(3-nitrobenzenecarbothioyl)piperazine-1-carbothioyl]aniline exhibit significant anticancer properties. The incorporation of piperazine and nitro groups has been linked to enhanced cytotoxicity against various cancer cell lines. For example, derivatives of piperazine have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways involved in cancer progression .
1.2 Antimicrobial Properties
Research has demonstrated that compounds containing thiourea and piperazine moieties possess antimicrobial activity. This compound may exhibit similar properties, making it a candidate for developing new antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis .
Materials Science
2.1 Dye Synthesis
The compound can be utilized in the synthesis of novel dyes due to its chromophoric properties. The presence of the nitro group enhances the electronic properties of the molecule, making it suitable for applications in textile dyeing and printing processes. Studies have shown that such compounds can yield vibrant colors with good lightfastness .
2.2 Polymer Chemistry
In polymer science, this compound can serve as a monomer or cross-linking agent in the production of specialty polymers. Its unique functional groups allow for modifications that can enhance the thermal and mechanical properties of polymers, making them suitable for advanced applications in coatings and composites .
Analytical Chemistry
3.1 Sensor Development
The compound's ability to undergo specific chemical reactions makes it a potential candidate for developing sensors. For instance, modifications can lead to selective sensors for detecting metal ions or other environmental pollutants. The sensitivity and selectivity can be tailored by altering the functional groups attached to the piperazine ring .
3.2 Chromatographic Applications
In chromatography, derivatives of this compound can be employed as stationary phases for separating complex mixtures. The unique interactions offered by the thiourea and piperazine functionalities allow for effective separation based on polarity and molecular size .
Case Studies
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[4-(3-nitrobenzenecarbothioyl)piperazine-1-carbothioyl]aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring may also play a role in binding to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Key Observations :
- Linker Stability : Thiocarbonyl groups (C=S) in the target compound and may confer lower thermal stability compared to carbonyl analogs (e.g., ) due to weaker π-bonding .
Analogs with Heterocyclic/Aromatic Systems
Key Observations :
- Synthetic Efficiency : Yields for heterocyclic analogs range from 19% (pyrrolidine derivatives ) to 97% (ethynyl-linked compounds ), highlighting variability in synthetic accessibility.
Physicochemical and Spectroscopic Comparisons
- Solubility : Thiocarbonyl-containing compounds (e.g., , target) may exhibit lower polarity and solubility in polar solvents compared to carbonyl analogs (e.g., ).
- NMR Signatures: Piperazine-linked compounds show distinct proton environments (e.g., δ 2.99 ppm for dimethylamino protons in , δ 2.92 ppm in ), which could help identify structural motifs in the target compound.
Research Findings and Trends
Electronic Effects : The 3-nitro group in the target compound likely red-shifts absorption spectra compared to methyl-substituted analogs, as seen in nitrobenzothiadiazole systems .
Thiocarbonyl vs. Carbonyl : Thiocarbonyl linkers may enhance metal-binding capacity (e.g., for catalysis ) but reduce hydrolytic stability compared to carbonyl groups .
Synthetic Challenges : Multicomponent reactions (e.g., ) or palladium-catalyzed couplings (e.g., ) are common for such structures, but yields vary widely based on substituent complexity.
Biological Activity
Overview of N,N-Dimethyl-4-[4-(3-nitrobenzenecarbothioyl)piperazine-1-carbothioyl]aniline
This compound is a synthetic organic compound that belongs to a class of piperazine derivatives. These compounds often exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The presence of the nitro group and carbothioyl moieties in its structure suggests potential pharmacological effects.
Chemical Structure
The compound can be described by the following structural formula:
Where:
- C : Carbon atoms
- H : Hydrogen atoms
- N : Nitrogen atoms
- O : Oxygen atoms
- S : Sulfur atoms
Antimicrobial Properties
Piperazine derivatives have been extensively studied for their antimicrobial activities. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. Research indicates that modifications in the piperazine ring can enhance antibacterial potency, potentially making this compound a candidate for further investigation in antimicrobial applications.
Antitumor Activity
The incorporation of nitro groups into aromatic compounds has been linked to increased antitumor activity. Studies have demonstrated that nitroaromatic compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS). The specific interactions of this compound with cancer cell lines remain to be explored.
Anti-inflammatory Effects
Many piperazine derivatives exhibit anti-inflammatory properties. Research suggests that these compounds can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. The potential for this compound to influence inflammatory responses warrants further study.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related piperazine derivatives have been evaluated in various research settings:
- Antimicrobial Efficacy : A study evaluated a series of piperazine derivatives against Gram-positive and Gram-negative bacteria, revealing that certain modifications led to enhanced antibacterial activity.
- Antitumor Mechanisms : Research on nitro-substituted anilines demonstrated their ability to induce cell cycle arrest and apoptosis in human cancer cell lines.
- Inflammation Models : In vivo studies using piperazine analogs showed reduced inflammation markers in animal models, suggesting therapeutic potential for inflammatory diseases.
Data Table of Related Compounds
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing N,N-dimethyl-4-[4-(3-nitrobenzenecarbothioyl)piperazine-1-carbothioyl]aniline, and what challenges arise during its synthesis?
- Methodology : Synthesis typically involves sequential substitution reactions. For example:
- Step 1 : React N,N-dimethylaniline with thiophosgene to introduce the thiocarbonyl group.
- Step 2 : Couple the intermediate with 3-nitrobenzenecarbothioyl chloride using a piperazine linker.
- Reagents/Conditions : Use DBU (1,8-diazabicycloundec-7-ene) as a base to stabilize intermediates and control reaction pH. Protective groups (e.g., Boc) may be required for amine functionalities .
- Challenges : Competing side reactions (e.g., over-oxidation of thiols) and low yields due to steric hindrance from the nitro group. Purification often requires column chromatography with ethyl acetate/hexane gradients .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for nitrobenzene; piperazine protons at δ 2.5–3.5 ppm) .
- HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 485.12) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Stability Profile :
- Thermal Stability : Decomposes above 150°C; store at –20°C in amber vials .
- Light Sensitivity : Nitro and thiocarbonyl groups are photoactive; avoid prolonged UV exposure .
- Solvent Compatibility : Stable in DMSO or DMF for >6 months; avoid aqueous buffers with pH >8 to prevent hydrolysis .
Advanced Research Questions
Q. How does the nitro group at the 3-position influence the compound’s electronic properties and reactivity?
- Computational Insights :
- DFT Calculations : The nitro group’s electron-withdrawing nature reduces electron density on the benzene ring, increasing electrophilicity at the carbothioyl sulfur. This enhances nucleophilic attack susceptibility (e.g., in cross-coupling reactions) .
- Hammett Constants : σpara (nitro) = +1.27, indicating strong meta-directing effects during electrophilic substitution .
Q. What strategies can resolve contradictions in biological activity data across studies?
- Case Study : Discrepancies in antimicrobial activity (e.g., Staphylococcus aureus MIC values ranging from 8–32 µg/mL):
- Root Cause : Variations in assay conditions (e.g., broth microdilution vs. agar diffusion).
- Resolution : Standardize protocols per CLSI guidelines. Include positive controls (e.g., ciprofloxacin) and validate via dose-response curves .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?
- SAR Findings :
- Nitro Position : 3-Nitro substitution (vs. 4-nitro) enhances membrane permeability (logP = 2.8 vs. 2.1) due to reduced polarity .
- Piperazine Linker : Replacing piperazine with morpholine decreases cytotoxicity (IC50 from 12 µM to >50 µM in HepG2 cells) but reduces solubility .
- Design Strategy : Introduce hydrophilic substituents (e.g., hydroxyl groups) on the aniline moiety to balance logP and aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
